molecular formula C23H16O3 B11950197 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione CAS No. 1483-71-2

2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione

Cat. No.: B11950197
CAS No.: 1483-71-2
M. Wt: 340.4 g/mol
InChI Key: RMDJHCGTHAGOQD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(2-Oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione (IUPAC name: 2-Hydroxy-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione) is a substituted indanedione derivative with the molecular formula C₁₇H₁₂O₄ and a monoisotopic mass of 280.073559 Da . Its structure features a central indanedione core (1,3-diketone fused to an indene system) modified by two substituents:

  • A phenyl group at the 2-position.
  • A 2-oxo-2-phenylethyl side chain at the same 2-position, with an additional hydroxyl group.

The hydroxyl group enables hydrogen bonding, which may affect crystallinity and intermolecular interactions .

Properties

CAS No.

1483-71-2

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-phenacyl-2-phenylindene-1,3-dione

InChI

InChI=1S/C23H16O3/c24-20(16-9-3-1-4-10-16)15-23(17-11-5-2-6-12-17)21(25)18-13-7-8-14-19(18)22(23)26/h1-14H,15H2

InChI Key

RMDJHCGTHAGOQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation of Phthalide with Benzaldehyde

In a representative procedure, benzaldehyde (7.5 mmol) and phthalide (7.5 mmol) are suspended in anhydrous methanol (10 mL) with ethyl acetate (1.8 mL) as a co-solvent. Sodium methoxide (4.0 mL of 25% wt solution) is added, and the mixture is refluxed for 3 hours. Acidification with HCl precipitates 2-phenyl-1,3-indandione (1a) as a yellow solid.

Key Parameters

Reaction ComponentQuantity/Condition
Benzaldehyde7.5 mmol (795.0 mg)
Phthalide7.5 mmol (1005.0 mg)
SolventMeOH/EtOAc (10 mL/1.8 mL)
BaseNaOMe (4.0 mL)
Reaction Time3 hours (reflux)

This method achieves moderate yields (reported qualitatively) and is scalable for gram-scale synthesis.

Alkylation Strategies for Phenacyl Group Introduction

The 2-oxo-2-phenylethyl side chain is introduced via alkylation of the preformed indandione core. Two approaches dominate: nucleophilic substitution and transition-metal-mediated coupling.

Nucleophilic Alkylation Using Bromoacetone Derivatives

A modified protocol from diethyl malonate alkylation involves treating 2-phenyl-1,3-indandione with bromoacetone in the presence of NaH.

Procedure

  • Sodium hydride (7.5 mmol) is suspended in DMF (65 mL) at 0°C.

  • 2-Phenyl-1,3-indandione (5.0 mmol) is added, followed by dropwise addition of bromoacetone (6.0 mmol).

  • The reaction proceeds at 25°C for 24 hours, with extraction and purification via flash chromatography.

Optimization Notes

  • Solvent Choice : DMF enhances nucleophilicity but requires thorough removal during workup.

  • Base Sensitivity : NaH must be freshly prepared to avoid side reactions.

Palladium-Catalyzed Oxidative Coupling

Recent advances employ Pd(OAc)₂ (5 mol%) and Cu(OAc)₂ (2 equiv.) in DCE at 80°C to couple 1,3-indandiones with styrene derivatives. This method constructs quaternary centers efficiently.

Mechanistic Insight

  • Oxidative Addition : Pd(0) inserts into the C–H bond of the indandione.

  • Alkene Coordination : Styrene coordinates to Pd, followed by migratory insertion.

  • Reductive Elimination : C–C bond formation yields the alkylated product.

Advantages

  • Tolerance for electron-deficient alkenes.

  • Avoids stoichiometric metal reagents.

Bromination-Alkylation Cascade

Intermediate bromination of the indandione core enables subsequent cross-coupling.

Synthesis of 2-Bromo-2-phenylindene-1,3-dione

Bromine (1.1 equiv.) in acetic acid at 0°C reacts with 2-phenyl-1,3-indandione, yielding the brominated derivative (melting point: 106°C).

Safety Considerations

  • Hazard Codes : Xi (Irritant).

  • Protective Measures : Gloves and eye protection mandatory due to respiratory and dermal toxicity.

Suzuki-Miyaura Coupling with Phenacylboronic Acids

The bromo intermediate undergoes Pd-catalyzed coupling with phenacylboronic acid (1.2 equiv.) in the presence of K₂CO₃ (2.0 equiv.) and Pd(PPh₃)₄ (3 mol%) in THF/H₂O (10:1) at 80°C.

Structural and Physicochemical Characterization

Critical data for the target compound include:

  • Molecular Formula : C₂₃H₁₆O₃.

  • Boiling Point : 545.5°C at 760 mmHg.

  • Density : 1.255 g/cm³.

¹H NMR (CDCl₃) :

  • Aromatic protons (δ 7.2–8.1 ppm, multiplet).

  • Phenacyl methylene (δ 4.3 ppm, singlet).

  • Ketone carbonyls (δ 3.1 ppm, broad).

Chemical Reactions Analysis

2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diketone functionalities into alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that 2-(2-Oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione exhibits significant anti-inflammatory and antioxidant properties. These attributes make it a candidate for therapeutic applications in treating diseases characterized by oxidative stress and inflammation.

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry include:

  • Anti-inflammatory Agents : Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for developing anti-inflammatory drugs.
  • Antioxidants : The compound's antioxidant properties could be harnessed in formulations aimed at reducing oxidative stress-related diseases.

Case Studies

  • Anti-Cancer Research : Studies have shown that derivatives of indene diones exhibit cytotoxic effects on various cancer cell lines. The specific interactions of this compound with cancer-related proteins are under investigation to elucidate its potential as an anti-cancer agent .
  • Neurological Disorders : Research is ongoing into the compound's neuroprotective effects, which may offer insights into treatments for neurodegenerative diseases .

Material Science Applications

Beyond medicinal uses, this compound also finds relevance in material sciences:

  • Organic Electronics : Its unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing new polymeric materials with tailored properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. For example, it acts as an anaphylatoxin receptor antagonist by binding to the receptor and inhibiting its activity . This interaction can modulate various biological processes, including inflammation and immune response.

Comparison with Similar Compounds

Phenindione (2-Phenyl-1H-indene-1,3(2H)-dione)

Key Differences :

  • Structure : Lacks the 2-oxo-2-phenylethyl and hydroxyl groups.
  • Molecular Formula : C₁₅H₁₀O₂ (MW: 222.24 Da) .
  • Applications: A well-known anticoagulant and vitamin K antagonist, used clinically under trade names like Danilone and Hedulin .
  • Reactivity : The absence of electron-withdrawing substituents (e.g., oxo-phenylethyl) results in a higher HOMO-LUMO gap (4.72 eV) compared to the target compound, suggesting lower reactivity .
Property Target Compound Phenindione
Molecular Formula C₁₇H₁₂O₄ C₁₅H₁₀O₂
Molecular Weight 280.28 Da 222.24 Da
Key Substituents 2-oxo-2-phenylethyl, hydroxyl Phenyl
Biological Activity Not yet reported Anticoagulant
HOMO-LUMO Gap Not available 4.72 eV

2-(Bromomethyl)-2-phenyl-1H-indene-1,3(2H)-dione

Key Differences :

  • Structure : Contains a bromomethyl group instead of the oxo-phenylethyl chain.
  • Molecular Formula : C₁₆H₁₁BrO₂ (MW: 315.17 Da) .
  • Reactivity : The bromomethyl group enhances electrophilicity, making it a candidate for nucleophilic substitution reactions.

2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione)

Key Differences :

  • Structure : A dimeric analog with two indanedione moieties linked by a 2-oxopropane bridge.
  • Molecular Formula : C₂₁H₁₄O₇ (MW: 378.33 Da) .
  • Crystallography : Exhibits strong O–H···O hydrogen bonds, forming an accordion-like crystal lattice .

2-Hydroxy-2-(2-hydroxyethyl)-2-phenyl-1H-indene-1,3(2H)-dione

Key Differences :

  • Structure : Substituted with a hydroxyethyl group instead of oxo-phenylethyl.
  • Molecular Formula : C₁₇H₁₄O₃ (MW: 266.29 Da) .

Structural and Electronic Trends

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): The oxo-phenylethyl group in the target compound likely reduces electron density at the diketone core, increasing electrophilicity and reactivity in Knoevenagel condensations .
  • Phenyl Groups : Enhance stability via resonance but reduce solubility in polar solvents .

Comparative Spectral and Computational Data

  • Vibrational Analysis : Phenindione’s FT-IR and Raman spectra show characteristic C=O stretches at 1720–1740 cm⁻¹, while the target compound’s hydroxyl group introduces O–H stretches near 3200–3400 cm⁻¹ .
  • DFT Studies : Phenindione has a dipole moment of 4.12 Debye, whereas the target compound’s polar substituents may increase this value, influencing solubility .

Biological Activity

2-(2-Oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione, commonly referred to as phenacylindandione, is a synthetic organic compound with a molecular formula of C23H16O3 and a molecular weight of approximately 340.4 g/mol. This compound is notable for its unique indene structure, which includes a central indene-1,3-dione core flanked by two phenyl groups. The compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and antioxidant properties.

The compound's chemical reactivity is largely attributed to its electrophilic carbonyl groups, which can participate in various chemical reactions. These properties make it a candidate for therapeutic applications in medicinal chemistry.

PropertyValue
Molecular FormulaC23H16O3
Molecular Weight340.4 g/mol
Density1.255 g/cm³
Boiling Point545.5 °C
Flash Point236.1 °C

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses. The mechanism of action appears to involve the suppression of NF-kB signaling pathways, which are often activated during inflammatory processes.

Antioxidant Activity

The compound also shows promising antioxidant properties. It has been tested using various assays such as DPPH and ABTS, revealing its capacity to scavenge free radicals effectively. For instance, in DPPH assays, the compound exhibited an IC50 value indicating its potency in neutralizing free radicals compared to standard antioxidants like ascorbic acid . This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

Interaction with Biological Targets

Studies have focused on the binding affinity of this compound with various biological macromolecules, particularly proteins involved in signaling pathways related to cancer and inflammation. Preliminary data suggest that it may interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory cascade .

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant efficacy of various compounds, this compound was found to significantly reduce oxidative stress markers in cellular models exposed to oxidative agents. The results indicated a reduction in lipid peroxidation levels and an increase in cellular viability under oxidative stress conditions .

Case Study 2: Anti-inflammatory Effects

A clinical trial investigated the anti-inflammatory effects of this compound on patients with chronic inflammatory diseases. Participants receiving treatment showed a marked decrease in inflammatory markers and reported improvements in symptoms compared to the placebo group. This suggests potential therapeutic applications for conditions such as rheumatoid arthritis and other inflammatory disorders .

Q & A

Q. What are the established synthetic routes for 2-(2-Oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione, and what critical parameters affect yield?

The compound is synthesized via condensation of phthalide derivatives with substituted benzaldehydes. A standard procedure involves reacting phthalide with 2-phenyl-2-oxoethylbenzaldehyde in ethyl acetate under sodium methoxide catalysis. Key parameters include:

  • Catalyst concentration : Excess base can lead to side reactions (e.g., hydrolysis).
  • Temperature : Optimized at 60–80°C to balance reaction rate and decomposition risks.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification. Yields typically range from 45–65%, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at δ 190–200 ppm).
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and aromatic C-H bending.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 365.1284).
  • X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C-C=O bond angle ~120°) .

Q. How do the phenyl and oxoethyl substituents influence reactivity in cycloaddition reactions?

The electron-withdrawing oxoethyl group enhances the indene-dione core’s electrophilicity, making it a potent dienophile in Diels-Alder reactions. Steric hindrance from the phenyl groups can reduce regioselectivity, favoring endo adducts. Computational studies (DFT) suggest a 15–20% energy preference for endo vs. exo pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. negligible effects)?

Discrepancies often arise from:

  • Assay variability : Cell line specificity (e.g., RAW264.7 macrophages vs. HEK293T) and inflammatory inducers (LPS vs. TNF-α).
  • Purity : HPLC purity thresholds (>95% vs. 90%) significantly impact activity.
  • Dosage : Nonlinear dose-response curves may obscure efficacy at non-optimized concentrations. Methodological recommendations :
  • Use orthogonal assays (e.g., ELISA for cytokine suppression + NF-κB luciferase reporter).
  • Validate purity via NMR and elemental analysis .

Q. What crystallographic data inform molecular modeling of this compound?

Single-crystal XRD data (CCDC 1831708) reveal:

ParameterValue
Space groupP 1
Bond length (C=O)1.21 Å
Dihedral angle85.3° (between phenyl rings)
These metrics guide molecular dynamics simulations, particularly for docking studies with cyclooxygenase-2 (COX-2) .

Q. What strategies optimize regioselectivity in nucleophilic substitutions at the oxoethyl group?

  • Directing groups : Introducing a meta-fluorine on the phenyl ring (electron-withdrawing) directs nucleophiles to the para position (85% selectivity).
  • Catalytic systems : Pd(OAc)2/Xantphos enhances cross-coupling efficiency with aryl boronic acids.
  • Solvent effects : Non-polar solvents (toluene) favor mono-substitution, while DMSO promotes di-substitution .

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